1-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes a triazolo-pyridazine core fused with a pyrazole ring, makes it a promising candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the triazolo-pyridazine core. This can be achieved through the cyclization of a heterocyclic diamine with a nitrite or by reacting hydrazine hydrate with dicarbonyl compounds . The pyrazole ring is then introduced through a series of condensation reactions, often involving the use of strong acids or bases as catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, with parameters such as temperature, pressure, and pH being optimized for each step of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 1-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1H-pyrazole-4-sulfonamide stands out due to its unique combination of a triazolo-pyridazine core and a pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N8O2S/c1-19-8-11(6-15-19)24(22,23)18-10-4-5-20(7-10)13-3-2-12-16-14-9-21(12)17-13/h2-3,6,8-10,18H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHJTSPQHIZJSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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